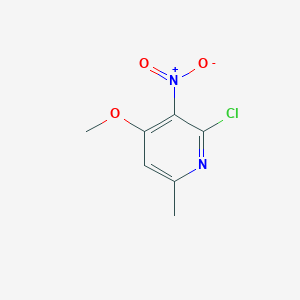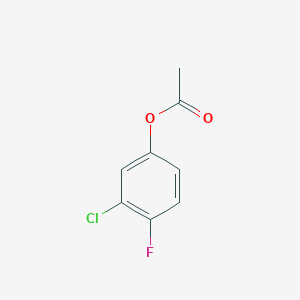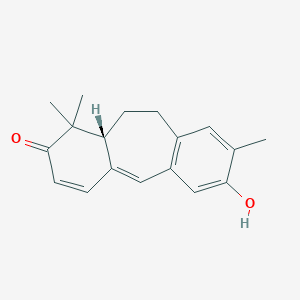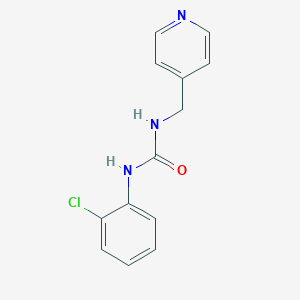
1-(2-Chlorophenyl)-3-(pyridin-4-ylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chlorophenyl)-3-(pyridin-4-ylmethyl)urea, also known as CPYMU, is a chemical compound that has attracted significant interest in scientific research due to its potential therapeutic applications. CPYMU belongs to the class of urea derivatives and has shown promising results in the treatment of various diseases, including cancer and inflammation.
作用機序
The mechanism of action of 1-(2-Chlorophenyl)-3-(pyridin-4-ylmethyl)urea is not fully understood. However, it is believed to act by inhibiting various signaling pathways involved in cancer and inflammation. 1-(2-Chlorophenyl)-3-(pyridin-4-ylmethyl)urea has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. It also inhibits the NF-κB pathway, which is involved in inflammation and immune responses.
生化学的および生理学的効果
1-(2-Chlorophenyl)-3-(pyridin-4-ylmethyl)urea has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits angiogenesis, which is essential for the growth and spread of tumors. 1-(2-Chlorophenyl)-3-(pyridin-4-ylmethyl)urea has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines.
実験室実験の利点と制限
1-(2-Chlorophenyl)-3-(pyridin-4-ylmethyl)urea has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its purity can be confirmed by various analytical techniques. 1-(2-Chlorophenyl)-3-(pyridin-4-ylmethyl)urea has been shown to be effective in various animal models of cancer and inflammation, making it a promising candidate for further research. However, there are also some limitations to using 1-(2-Chlorophenyl)-3-(pyridin-4-ylmethyl)urea in lab experiments. Its mechanism of action is not fully understood, and its toxicity and pharmacokinetics need to be further investigated.
将来の方向性
There are several future directions for research on 1-(2-Chlorophenyl)-3-(pyridin-4-ylmethyl)urea. One direction is to investigate its potential as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. 1-(2-Chlorophenyl)-3-(pyridin-4-ylmethyl)urea has been shown to have neuroprotective effects in animal models, making it a promising candidate for further research. Another direction is to investigate its potential as a combination therapy with other anticancer drugs. 1-(2-Chlorophenyl)-3-(pyridin-4-ylmethyl)urea has been shown to enhance the efficacy of other anticancer drugs, making it a potential adjuvant therapy. Finally, further research is needed to investigate the toxicity and pharmacokinetics of 1-(2-Chlorophenyl)-3-(pyridin-4-ylmethyl)urea, which are essential for its clinical development.
Conclusion:
In conclusion, 1-(2-Chlorophenyl)-3-(pyridin-4-ylmethyl)urea is a promising compound that has shown potential therapeutic applications in various diseases, including cancer and inflammation. Its mechanism of action is not fully understood, but it is believed to act by inhibiting various signaling pathways involved in cancer and inflammation. 1-(2-Chlorophenyl)-3-(pyridin-4-ylmethyl)urea has several advantages for lab experiments, but its toxicity and pharmacokinetics need to be further investigated. There are several future directions for research on 1-(2-Chlorophenyl)-3-(pyridin-4-ylmethyl)urea, including investigating its potential as a therapeutic agent for other diseases and as a combination therapy with other anticancer drugs.
合成法
1-(2-Chlorophenyl)-3-(pyridin-4-ylmethyl)urea can be synthesized by reacting 2-chlorobenzylamine with 4-pyridinecarboxaldehyde and urea under appropriate conditions. The reaction proceeds through a condensation reaction, followed by cyclization to yield 1-(2-Chlorophenyl)-3-(pyridin-4-ylmethyl)urea. The purity of the synthesized compound can be confirmed by various analytical techniques, such as NMR, IR, and mass spectroscopy.
科学的研究の応用
1-(2-Chlorophenyl)-3-(pyridin-4-ylmethyl)urea has been investigated extensively for its potential therapeutic applications in various diseases. One of the major areas of research is cancer therapy. 1-(2-Chlorophenyl)-3-(pyridin-4-ylmethyl)urea has been shown to inhibit the growth of cancer cells, including breast cancer, lung cancer, and prostate cancer. It acts by inducing apoptosis, inhibiting angiogenesis, and suppressing metastasis.
1-(2-Chlorophenyl)-3-(pyridin-4-ylmethyl)urea has also been investigated for its anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. 1-(2-Chlorophenyl)-3-(pyridin-4-ylmethyl)urea has been tested in various animal models of inflammation, including arthritis and colitis, and has shown promising results.
特性
CAS番号 |
66448-42-8 |
|---|---|
製品名 |
1-(2-Chlorophenyl)-3-(pyridin-4-ylmethyl)urea |
分子式 |
C13H12ClN3O |
分子量 |
261.7 g/mol |
IUPAC名 |
1-(2-chlorophenyl)-3-(pyridin-4-ylmethyl)urea |
InChI |
InChI=1S/C13H12ClN3O/c14-11-3-1-2-4-12(11)17-13(18)16-9-10-5-7-15-8-6-10/h1-8H,9H2,(H2,16,17,18) |
InChIキー |
LBGMHAZENHVMDX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)NCC2=CC=NC=C2)Cl |
正規SMILES |
C1=CC=C(C(=C1)NC(=O)NCC2=CC=NC=C2)Cl |
その他のCAS番号 |
66448-42-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



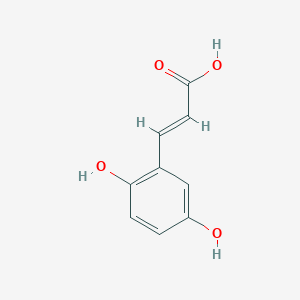
![6-Ethyl-N-(2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B183498.png)
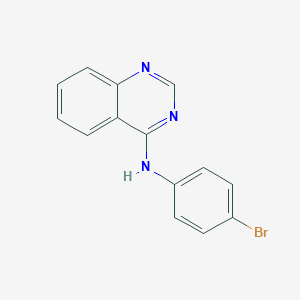
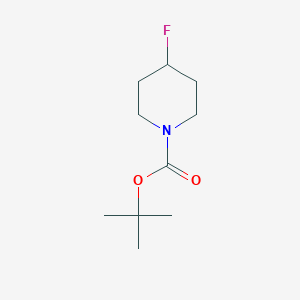
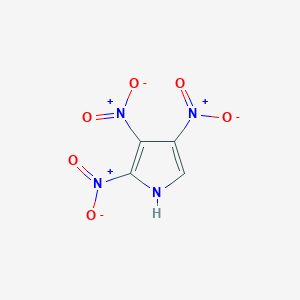
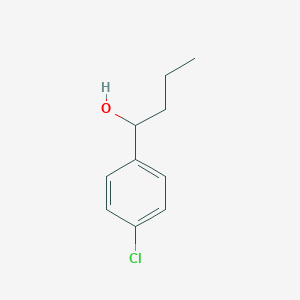
![1-cyclopropyl-6-fluoro-7-[(1R,4R)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid](/img/structure/B183511.png)
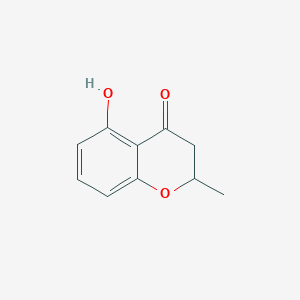
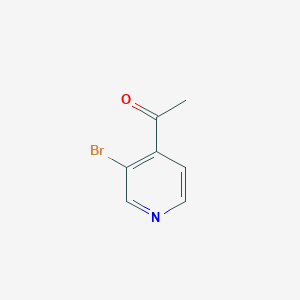
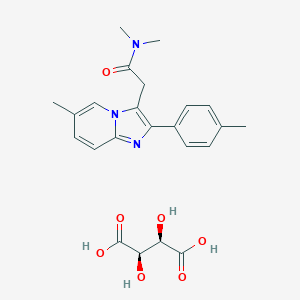
![(4aS,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B183521.png)
